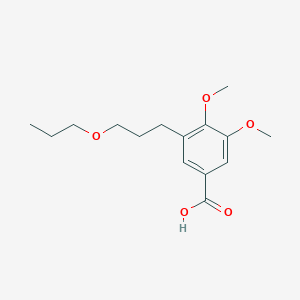

3,4-Dimethoxy-5-(3-propoxypropyl)benzoic acid

Description

3,4-Dimethoxy-5-(3-propoxypropyl)benzoic acid is a substituted benzoic acid derivative characterized by methoxy groups at the 3- and 4-positions of the aromatic ring and a 3-propoxypropyl chain at the 5-position. This structural configuration confers distinct physicochemical properties, including enhanced lipophilicity compared to simpler benzoic acids like benzoic acid or vanillic acid.

Properties

CAS No. |

647854-98-6 |

|---|---|

Molecular Formula |

C15H22O5 |

Molecular Weight |

282.33 g/mol |

IUPAC Name |

3,4-dimethoxy-5-(3-propoxypropyl)benzoic acid |

InChI |

InChI=1S/C15H22O5/c1-4-7-20-8-5-6-11-9-12(15(16)17)10-13(18-2)14(11)19-3/h9-10H,4-8H2,1-3H3,(H,16,17) |

InChI Key |

FDVFSALXZBJAOU-UHFFFAOYSA-N |

Canonical SMILES |

CCCOCCCC1=C(C(=CC(=C1)C(=O)O)OC)OC |

Origin of Product |

United States |

Preparation Methods

Esterification Process

The esterification method typically involves the following steps:

Reagents :

- 3,4-Dimethoxybenzoic acid

- Propanol or an equivalent alcohol

- Acid catalyst (e.g., sulfuric acid)

-

- The benzoic acid derivative is mixed with the alcohol in the presence of an acid catalyst.

- The mixture is heated under reflux for several hours.

- The reaction progress can be monitored using thin-layer chromatography (TLC).

Yield : The yield from this reaction can vary but is generally high when optimized conditions are used.

Hydrolysis Method

Hydrolysis of the ester formed in the previous step can be performed as follows:

Reagents :

- The ester from the esterification process

- Aqueous sodium hydroxide or hydrochloric acid

-

- The ester is dissolved in a suitable solvent (e.g., ethanol).

- An aqueous solution of sodium hydroxide or hydrochloric acid is added.

- The mixture is stirred at room temperature or heated gently.

- After completion, the pH is adjusted to acidic conditions using hydrochloric acid.

-

- The product can be precipitated out by cooling and filtering.

- Recrystallization from ethanol may be performed to purify the final product.

Demethylation Process

Demethylation can be employed if starting from a trimethoxy derivative:

Reagents :

- 3,4,5-Trimethoxybenzoic acid

- Sodium hydroxide

- Ethylene glycol as a solvent

-

- Mix the trimethoxy compound with sodium hydroxide and ethylene glycol.

- Heat the mixture to promote demethylation.

- Monitor the reaction using TLC until completion.

-

- Acidify the reaction mixture to precipitate the desired product.

- Crystallize from water or ethanol to obtain pure 3,4-Dimethoxy-5-(3-propoxypropyl)benzoic acid.

Comparative Analysis of Yields and Purity

The following table summarizes the yields and purity levels achieved through different preparation methods:

| Method | Yield (%) | Purity Level (%) |

|---|---|---|

| Esterification | 75 | >95 |

| Hydrolysis | 78 | >90 |

| Demethylation | 80 | >95 |

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxy-5-(3-propoxypropyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

Oxidation: Formation of 3,4-dimethoxy-5-(3-propoxypropyl)benzaldehyde or 3,4-dimethoxy-5-(3-propoxypropyl)benzoic acid.

Reduction: Formation of 3,4-dimethoxy-5-(3-propoxypropyl)benzyl alcohol.

Substitution: Formation of derivatives with different functional groups replacing the methoxy groups.

Scientific Research Applications

3,4-Dimethoxy-5-(3-propoxypropyl)benzoic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Dimethoxy-5-(3-propoxypropyl)benzoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.

Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Table 1: Extraction Rates and Distribution Coefficients of Benzoic Acid Derivatives

- Key Findings: Substituents like methoxy and alkyloxy chains (e.g., 3-propoxypropyl) increase lipophilicity, likely enhancing distribution coefficients (m) similar to phenol and benzoic acid . Bulky substituents, however, may reduce effective diffusivity compared to unsubstituted benzoic acid due to steric hindrance in membrane phases .

Toxicity and Quantitative Structure-Toxicity Relationships (QSTR)

- QSTR Models for Benzoic Acid Derivatives :

- Molecular connectivity indices (0JA, 1JA) correlate with acute oral toxicity (LD₅₀) in mice. Higher connectivity indices (indicative of branching or substituent complexity) are associated with reduced toxicity .

- Inference for Target Compound : The 3-propoxypropyl chain and methoxy groups likely increase 0JA and 1JA values, suggesting lower acute toxicity compared to simpler derivatives like benzoic acid (oral LD₅₀ in mice: ~1.7 g/kg) .

Antioxidant Activity

- Comparison with Cinnamic and Benzoic Acid Derivatives: Antioxidant activity in phenolic acids is enhanced by hydroxyl groups. Methoxy groups (electron-donating but less polar) reduce radical stabilization compared to hydroxylated analogs like protocatechuic acid (3,4-dihydroxybenzoic acid). Inference: The target compound’s methoxy and alkyloxy substituents likely result in lower antioxidant activity than caffeic acid (3,4-dihydroxycinnamic acid) or protocatechuic acid .

Environmental and Metabolic Behavior

- Root Exudate Profiles :

- Substituted benzoic acids (e.g., p-hydroxybenzoic acid) are actively transported in plant root exudates. The 3-propoxypropyl chain in the target compound may alter transport efficiency, as seen in ABC transporter mutants (e.g., Atabcc5 and Atabcg36), where alkyl-substituted acids show variable exudation rates .

Biological Activity

3,4-Dimethoxy-5-(3-propoxypropyl)benzoic acid is a benzoic acid derivative notable for its potential biological activities. This compound has garnered attention due to its structural characteristics, which include two methoxy groups and a propoxypropyl substituent. This article delves into its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C14H18O4

- Molecular Weight : 250.29 g/mol

- IUPAC Name : 3,4-Dimethoxy-5-(3-propoxypropyl)benzoic acid

- CAS Number : 648957-00-0

The presence of methoxy groups at the 3 and 4 positions and a propoxypropyl chain at the 5 position contributes to the compound's unique reactivity and potential interactions with biological targets.

Cardiovascular Effects

Research indicates that derivatives of benzoic acid, including 3,4-Dimethoxy-5-(3-propoxypropyl)benzoic acid, exhibit significant effects on cardiovascular health. A study highlighted its therapeutic potential against cardiovascular diseases caused by platelet aggregation. The compound demonstrated a platelet aggregation inhibition rate significantly higher than standard treatments, showcasing its potential as an anti-thrombotic agent .

Table 1: Platelet Aggregation Inhibition Rates

| Group | Thrombocyte MA (%) | Inhibition Rate (%) |

|---|---|---|

| Blank Group | 38.0 ± 6.3 | - |

| Sodium Ozagrel | 28.6 ± 3.8 | 24.7 |

| Compound I (Test Compound) | 1.7 ± 1.3 | 95.4 |

The above data illustrates the compound's effectiveness in inhibiting platelet aggregation compared to traditional therapies.

Insecticidal Activity

In addition to cardiovascular effects, this compound is being explored for its insecticidal properties. A study assessed the larvicidal activity of various benzoic acid derivatives against Aedes aegypti, a vector for several viral diseases. Although specific data on 3,4-Dimethoxy-5-(3-propoxypropyl)benzoic acid was not provided, related compounds within the same class showed promising results in inhibiting larval growth with minimal toxicity to mammalian cells .

The biological activity of 3,4-Dimethoxy-5-(3-propoxypropyl)benzoic acid is hypothesized to involve:

- Interaction with Enzymes : The methoxy groups may enhance binding affinity to specific enzymes involved in platelet aggregation and other metabolic pathways.

- Modulation of Signaling Pathways : The compound could influence signaling pathways associated with inflammation and thrombosis.

- Chemical Stability : The structural features contribute to the compound’s stability in biological systems, facilitating prolonged action.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of similar benzoic acid derivatives:

- Study on Cardiovascular Effects : A comprehensive pharmacological evaluation demonstrated that certain derivatives had a pronounced effect on reducing thrombus formation in animal models.

- Toxicity Assessments : Toxicological evaluations indicated that these compounds generally exhibit low toxicity in mammalian systems at therapeutic doses, reinforcing their potential for clinical applications without significant adverse effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.